Dabigatran-13C6

Description

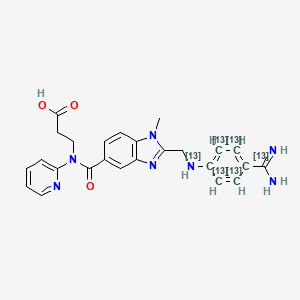

Structure

3D Structure

Properties

IUPAC Name |

3-[[2-[[(4-carbamimidoyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)amino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N7O3/c1-31-20-10-7-17(25(35)32(13-11-23(33)34)21-4-2-3-12-28-21)14-19(20)30-22(31)15-29-18-8-5-16(6-9-18)24(26)27/h2-10,12,14,29H,11,13,15H2,1H3,(H3,26,27)(H,33,34)/i5+1,6+1,8+1,9+1,16+1,18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSJFWOBGCMAKL-WLDHFFRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O)C3=CC=CC=N3)N=C1CN[13C]4=[13CH][13CH]=[13C]([13CH]=[13CH]4)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678646 | |

| Record name | N-[2-({[4-Carbamimidoyl(~13~C_6_)phenyl]amino}methyl)-1-methyl-1H-benzimidazole-5-carbonyl]-N-pyridin-2-yl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210608-88-0 | |

| Record name | N-[2-({[4-Carbamimidoyl(~13~C_6_)phenyl]amino}methyl)-1-methyl-1H-benzimidazole-5-carbonyl]-N-pyridin-2-yl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Dabigatran-13C6 chemical properties and synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties, synthesis, and applications of Dabigatran-13C6, an isotopically labeled form of the direct thrombin inhibitor, Dabigatran. This document is intended to serve as a valuable resource for professionals in pharmaceutical research and development.

Chemical Properties

This compound is a stable isotope-labeled version of Dabigatran, where six carbon atoms on the phenyl ring have been replaced with the carbon-13 isotope. This labeling makes it an ideal internal standard for quantitative mass spectrometry-based bioanalytical assays, such as pharmacokinetic and metabolic studies of Dabigatran.[1][2]

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. Data for unlabeled Dabigatran is included for comparison.

| Property | This compound | Dabigatran (unlabeled) |

| Molecular Formula | C₁₉¹³C₆H₂₅N₇O₃[3] | C₂₅H₂₅N₇O₃[4] |

| Molecular Weight | 477.47 g/mol [3] | 471.51 g/mol [5] |

| CAS Number | 1210608-88-0[3] | 211914-51-1[5] |

| Appearance | White to Brown Solid[5] | Tan Solid[6] |

| Melting Point | Not explicitly reported for labeled compound | 268-272 °C[5] |

| Solubility | Soluble in aqueous acid.[5] | Soluble in aqueous acid.[5] |

| Isotopic Enrichment | Minimum 99% ¹³C[3] | Not Applicable |

| Purity | Minimum 95%[3] | Not specified |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, with the key step being the introduction of the ¹³C₆-labeled phenyl group. A reported synthesis of carbon-13 labeled Dabigatran Etexilate starts from aniline-¹³C₆ and is accomplished in eight steps with a 6% overall yield.[7] The final conversion of the etexilate prodrug to this compound is achieved through hydrolysis.

A generalized synthetic workflow is outlined below.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

While the exact, detailed industrial synthesis protocol is proprietary, a representative laboratory-scale synthesis based on published literature for related compounds is provided below.[7][8]

Step 1: Synthesis of ¹³C₆-labeled N-phenylglycine derivative Aniline-¹³C₆ is reacted with an appropriate haloacetic acid ester in the presence of a base to yield the corresponding N-phenylglycine ester derivative.

Step 2: Coupling and Cyclization The ¹³C₆-labeled N-phenylglycine derivative is coupled with a substituted aminobenzoic acid derivative. The resulting intermediate undergoes cyclization, typically in the presence of a dehydrating agent or under thermal conditions, to form the benzimidazole core.

Step 3: Final Assembly The benzimidazole intermediate is then coupled with the appropriate side chain to form Dabigatran Etexilate-¹³C₆.

Step 4: Hydrolysis to Dabigatran-¹³C₆ The etexilate group of Dabigatran Etexilate-¹³C₆ is hydrolyzed under acidic or basic conditions to yield the final product, Dabigatran-¹³C₆.

Mechanism of Action and Signaling Pathway

Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor.[9] It binds to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, which is the final step in the coagulation cascade.[10][11] This inhibition occurs for both free and clot-bound thrombin.[12] The mechanism of action is independent of antithrombin III.

The following diagram illustrates the position of Dabigatran's action within the coagulation cascade.

Caption: Dabigatran's inhibition of thrombin in the coagulation cascade.

Experimental Protocols: Use as an Internal Standard

This compound is widely used as an internal standard in the quantification of Dabigatran in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Sample Preparation for Plasma Analysis

A typical protocol for the extraction of Dabigatran from human plasma is as follows:[2]

-

To a 100 µL aliquot of human plasma, add 20 µL of this compound internal standard solution (concentration will depend on the specific assay).

-

Vortex the sample for 30 seconds.

-

Add 300 µL of a protein precipitation solvent (e.g., methanol or acetonitrile).

-

Vortex for 1 minute to precipitate plasma proteins.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

UPLC-MS/MS Conditions

The following table summarizes typical UPLC-MS/MS conditions for the analysis of Dabigatran.[2][13]

| Parameter | Condition |

| UPLC Column | Reversed-phase C18 or C8 column (e.g., Acquity UPLC BEH C8) |

| Mobile Phase | Gradient elution with a mixture of water with 0.1% formic acid and methanol/acetonitrile with 0.1% formic acid |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Dabigatran) | m/z 472.2 → 289.1 |

| MRM Transition (this compound) | m/z 478.2 → 295.2 |

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. For more specific applications and detailed protocols, consulting the primary literature is recommended.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. schd-shimadzu.com [schd-shimadzu.com]

- 4. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Dabigatran CAS#: 211914-51-1 [m.chemicalbook.com]

- 6. Dabigatran | 211914-51-1 [chemicalbook.com]

- 7. Carbon-13 and carbon-14 labeled dabigatran etexilate and tritium labeled dabigatran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. droracle.ai [droracle.ai]

- 10. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. litfl.com [litfl.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Dabigatran-13C6

This technical guide provides a detailed examination of the mass spectrometry fragmentation of Dabigatran-13C6, a stable isotope-labeled internal standard crucial for the quantitative analysis of the direct thrombin inhibitor, Dabigatran. This document is intended for researchers, scientists, and drug development professionals who utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies and therapeutic drug monitoring.

Introduction to Dabigatran and the Role of this compound

Dabigatran is an oral anticoagulant that acts as a direct, reversible inhibitor of thrombin. Its prodrug, Dabigatran etexilate, is administered and rapidly converted to the active form, Dabigatran. Accurate quantification of Dabigatran in biological matrices like human plasma is essential for clinical research and patient management. To achieve high precision and accuracy in LC-MS/MS assays, a stable isotope-labeled internal standard is employed to correct for matrix effects and variations in sample processing and instrument response. This compound, which is structurally identical to Dabigatran but enriched with six Carbon-13 isotopes, is the preferred internal standard for this purpose.[1]

Mass Spectrometry Fragmentation Pathway

Under positive electrospray ionization (ESI+), both Dabigatran and this compound are protonated to form the precursor ions, [M+H]⁺. Collision-induced dissociation (CID) in the mass spectrometer's collision cell induces fragmentation of these precursor ions into characteristic product ions.

The primary fragmentation of Dabigatran involves the cleavage of the amide bond, leading to the formation of a stable product ion. For this compound, this same fragmentation occurs, but the resulting product ion has a mass-to-charge ratio (m/z) that is 6 Da higher than the corresponding fragment of unlabeled Dabigatran, confirming that the six ¹³C atoms are retained within this major fragment.

The precursor ion of Dabigatran is observed at an m/z of approximately 472.2, which fragments into a primary product ion at m/z 289.1.[2][3] For this compound, the precursor ion is found at m/z 478.2, which yields a corresponding product ion at m/z 295.2.[2][4] This consistent mass shift of +6 Da between the analyte and its internal standard is ideal for specific and reliable quantification using Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The MRM transitions used for the quantification of Dabigatran and its internal standard, this compound, are summarized below. These values are foundational for setting up a selective and sensitive LC-MS/MS method.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Dabigatran | 472.20 | 289.10 | ESI+ |

| This compound (IS) | 478.20 | 295.20 | ESI+ |

| Table 1: Key MRM transitions for Dabigatran and this compound.[2][4] |

Experimental Protocols

A robust and reproducible LC-MS/MS method requires optimized sample preparation and chromatographic separation. The following protocols are synthesized from validated methods reported in the literature.

Two common methods for extracting Dabigatran from human plasma are protein precipitation and solid-phase extraction (SPE).

-

Protein Precipitation:

-

To a plasma sample, add an appropriate volume of the internal standard (this compound) solution.

-

Add a precipitating agent, such as methanol or acetonitrile, typically in a 3:1 ratio (v/v) to the plasma volume.[5]

-

Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase for injection.[3]

-

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., C18) according to the manufacturer's instructions.

-

Load the plasma sample (pre-treated with internal standard) onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute Dabigatran and this compound from the cartridge using a strong organic solvent like methanol.[2]

-

Evaporate the eluate and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

Column: A C18 reverse-phase column is commonly used for separation. Examples include GL Sciences Ace C18 (150 mm × 4.6 mm, 5 µm) or Acquity UPLC BEH C8 (100 mm × 1 mm, 1.7 µm).[2][5]

-

Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase and an organic phase.

-

Flow Rate: Dependent on the column dimensions, typically ranging from 0.4 mL/min to 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, for example, 30°C or 40°C, to ensure reproducible retention times.

-

Instrument: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in MRM mode.[4]

-

Ionization Source: Electrospray Ionization (ESI) operated in positive ion mode (ESI+).[3]

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for Dabigatran and this compound as detailed in Table 1.[2]

Conclusion

The use of this compound as an internal standard is fundamental to the development of robust, accurate, and precise LC-MS/MS methods for the quantification of Dabigatran. A thorough understanding of its fragmentation pattern, characterized by a predictable +6 Da mass shift in both the precursor and major product ion relative to the unlabeled analyte, allows for highly selective detection in complex biological matrices. The experimental protocols outlined in this guide provide a solid foundation for researchers to establish and validate high-performance bioanalytical assays for this critical anticoagulant.

References

- 1. shimadzu.com [shimadzu.com]

- 2. researchgate.net [researchgate.net]

- 3. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Certificate of Analysis and Purity Assessment of Dabigatran-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attributes and analytical methodologies associated with Dabigatran-13C6, a stable isotope-labeled internal standard essential for the accurate quantification of the direct thrombin inhibitor, Dabigatran.

Introduction to this compound

Dabigatran is a potent, reversible, direct thrombin inhibitor used clinically as an anticoagulant for the prevention of stroke and systemic embolism.[1] In pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications, a stable isotope-labeled (SIL) internal standard is the gold standard for achieving the highest levels of accuracy and precision. This compound serves this role, where six carbon-12 atoms in the carbamimidoylphenyl moiety are replaced with carbon-13 isotopes.[2] This modification renders the molecule chemically identical to Dabigatran but mass-shifted, allowing it to be distinguished by a mass spectrometer. The co-analysis of this compound with the unlabeled analyte mitigates variability from sample preparation and matrix effects, ensuring robust and reliable quantification.

A comprehensive Certificate of Analysis (CoA) and a thorough understanding of the purity assessment protocols are paramount for ensuring the quality and suitability of this compound as a reference standard.

The Certificate of Analysis (CoA): A Summary of Quality

The CoA is a formal document that certifies that a specific batch of a product meets its predetermined specifications. For a reference standard like this compound, the CoA provides critical quantitative data on its identity, purity, and composition. While specific values may vary by manufacturer and batch, a typical CoA will include the data summarized below.

Table 1: Representative Certificate of Analysis for this compound

| Parameter | Specification / Method | Typical Value |

| Identification | ||

| Product Name | - | This compound |

| CAS Number | - | 1210608-88-0[2][3] |

| Unlabeled CAS | - | 211914-51-1[2] |

| Molecular Formula | Mass Spectrometry | C₁₉¹³C₆H₂₅N₇O₃[3] |

| Molecular Weight | Mass Spectrometry | 477.47 g/mol [3] |

| Purity & Composition | ||

| Chemical Purity | HPLC/UPLC (e.g., at 225 nm) | ≥ 98.0% |

| Isotopic Purity | Mass Spectrometry | ≥ 99 atom % ¹³C[3] |

| Isotopic Enrichment | Mass Spectrometry | Confirmed |

| Physical Properties | ||

| Appearance | Visual Inspection | White to Off-White Solid |

| Solubility | - | Refer to CoA for specific solvent[3] |

| Safety & Storage | ||

| Storage Conditions | - | Store under recommended conditions[4] |

Experimental Protocols for Purity and Identity Assessment

The certification of this compound relies on a suite of analytical techniques designed to confirm its structure, quantify its chemical purity, and verify its isotopic enrichment.

Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for determining the chemical purity of this compound, separating it from any organic impurities.

Methodology:

-

Instrumentation : A standard HPLC or UPLC system equipped with a UV detector.

-

Column : A C18 reversed-phase column (e.g., 100 x 3.0 mm, 2.2 µm particle size) is commonly used.[5]

-

Mobile Phase : A gradient elution is typically employed to ensure the separation of all potential impurities. A common mobile phase system consists of an aqueous buffer (e.g., 0.1% formic acid in water) as Mobile Phase A and an organic solvent (e.g., acetonitrile) as Mobile Phase B.[5]

-

Detection : UV detection is set at a wavelength where Dabigatran exhibits strong absorbance, such as 225 nm.[5]

-

Quantification : Purity is determined by calculating the peak area percentage of the main this compound peak relative to the total area of all observed peaks.

Table 2: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 100 x 3.0 mm, 2.2 µm)[5] |

| Mobile Phase A | 0.1% Formic Acid in Water[5] |

| Mobile Phase B | Acetonitrile[5] |

| Flow Rate | 0.3 - 1.0 mL/min[5][6] |

| Column Temperature | 30 - 40 °C[5] |

| Detection Wavelength | 225 nm[5] |

| Injection Volume | 5 - 20 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Identity and Isotopic Enrichment by Mass Spectrometry (MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for confirming the identity (molecular weight) and assessing the isotopic enrichment of this compound.

Methodology:

-

Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.

-

Ionization Mode : Positive ESI mode is used to generate the protonated molecular ion [M+H]⁺.

-

Analysis Mode :

-

Full Scan : To confirm the mass of the parent ion, which should correspond to the ¹³C₆-labeled molecule (m/z 478.2).

-

Multiple Reaction Monitoring (MRM) : For ultimate sensitivity and specificity, MRM is used. A specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This confirms the structure and is the basis for quantification in bioanalytical assays.[7][8]

-

-

Isotopic Enrichment Assessment : The isotopic distribution of the molecular ion cluster is analyzed. The relative abundance of the M+6 peak (corresponding to the fully labeled this compound) compared to the M+0 (unlabeled) and other intermediate peaks (M+1 to M+5) is used to calculate the isotopic purity.[9]

Table 3: Typical LC-MS/MS Parameters for Identity and Isotopic Enrichment

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[10] |

| Dabigatran Precursor Ion [M+H]⁺ | m/z 472.2[7][8] |

| Dabigatran Product Ion | m/z 289.1[7][10] |

| This compound Precursor Ion [M+H]⁺ | m/z 478.2[7][8] |

| This compound Product Ion | m/z 295.2[7][8] |

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and is used to confirm that the synthesized this compound has the correct atomic connectivity. ¹H-NMR and ¹³C-NMR spectra are compared against a well-characterized, unlabeled Dabigatran reference standard. The ¹³C-NMR will show characteristic signals for the six labeled carbon atoms, confirming the position of the isotopic labels.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the certification process and a typical analytical procedure.

Caption: A high-level workflow for the synthesis and certification of this compound.

Caption: Detailed workflow for chemical purity assessment using LC-MS.

References

- 1. Dabigatran | C25H25N7O3 | CID 216210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 1210608-88-0 | LGC Standards [lgcstandards.com]

- 3. schd-shimadzu.com [schd-shimadzu.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. actascientific.com [actascientific.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Carbon-13 Labeled Dabigatran in Advancing Basic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental research applications of carbon-13 (¹³C) labeled dabigatran. The incorporation of a stable, heavy isotope of carbon into the dabigatran molecule provides a powerful tool for researchers, primarily in the precise quantification of the drug in biological matrices and in understanding its metabolic fate. This guide details the experimental protocols, presents key quantitative data, and visualizes the workflows where ¹³C-dabigatran is a critical component.

Quantitative Bioanalysis using ¹³C-Dabigatran as an Internal Standard

The most prevalent application of ¹³C-labeled dabigatran is its use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][2] The co-elution of the stable isotope-labeled standard with the unlabeled drug allows for highly accurate and precise quantification by correcting for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement.[3]

Experimental Protocol: Quantification of Dabigatran in Human Plasma

This protocol outlines a typical workflow for the determination of dabigatran concentrations in human plasma samples.

1. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for isolating dabigatran from complex biological matrices like plasma.

-

Internal Standard Spiking: To 500 µL of plasma, add 2.5 ng of ¹³C₆-dabigatran (in 5 µL of water).[4]

-

Sample Pre-treatment: Centrifuge the sample at 13,000 rpm for 5 minutes.[4]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., Agilent Bond Elut, 30 mg, 1 mL) by sequentially passing 500 µL of methanol and 500 µL of HPLC-grade water.[4]

-

Sample Loading: Apply 200 µL of the pre-treated plasma supernatant to the conditioned cartridge.[4]

-

Washing: Wash the cartridge with 500 µL of HPLC-grade water to remove interfering substances.[4]

-

Elution: Elute the analyte and internal standard from the cartridge into a clean collection tube using 500 µL of methanol, followed by 500 µL of propan-2-ol.[4]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation:

-

Column: A C8 or C18 reversed-phase column is typically used (e.g., Acquity UPLC BEH C8, 100 mm × 1 mm, 1.7 µm).[1]

-

Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, both containing 0.1% formic acid, is common.[1]

-

Flow Rate: A typical flow rate is around 0.5 mL/min.[3]

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+) is used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both dabigatran and ¹³C₆-dabigatran. This provides high selectivity and sensitivity.

-

Quantitative Data for LC-MS/MS Methods

The following tables summarize key quantitative parameters from published methods for dabigatran analysis using ¹³C-labeled internal standards.

| Parameter | Dabigatran | ¹³C₆-Dabigatran (IS) | Reference |

| Precursor Ion (m/z) | 472.20 | 478.20 | [2] |

| Product Ion (m/z) | 289.10 | 295.20 | [2] |

| Linearity Range | 1.016 - 304.025 ng/mL | N/A | [2] |

| Correlation Coefficient (r²) | > 0.995 | N/A | [2] |

| Lower Limit of Quantification (LLOQ) | 2 µg/L (≈ 2 ng/mL) | N/A | [1] |

| Intra-day Precision (%CV) | < 11.3% | N/A | [1] |

| Inter-day Precision (%CV) | < 11.3% | N/A | [1] |

| Accuracy | 93.8% - 108.8% | N/A | [1] |

Table 1: LC-MS/MS Method Parameters for Dabigatran Quantification.

Experimental Workflow Visualization

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

While carbon-14 (¹⁴C) is more commonly used for ADME studies due to the ease of detection of its radioactive decay, the principles apply to stable isotopes like ¹³C as well.[5] Isotopic labeling allows researchers to trace the fate of a drug molecule and its metabolites throughout the body.

In these studies, ¹³C-labeled dabigatran etexilate would be administered to test subjects (animal or human). Subsequent analysis of plasma, urine, and feces at various time points can reveal:

-

Absorption: The rate and extent to which the drug is absorbed into the bloodstream.

-

Distribution: The tissues and organs where the drug and its metabolites accumulate.

-

Metabolism: The biotransformation of the parent drug into various metabolites. The mass shift introduced by the ¹³C label helps in distinguishing drug-related material from endogenous compounds in mass spectrometry.

-

Excretion: The routes (e.g., renal, fecal) and rate at which the drug and its metabolites are eliminated from the body.

Logical Flow of an ADME Study

Synthesis of ¹³C-Labeled Dabigatran

The synthesis of ¹³C-dabigatran etexilate is a multi-step process. A reported synthesis involves an eight-step sequence starting from aniline-¹³C₆. While detailed step-by-step protocols for the labeled synthesis are often proprietary, the general synthetic routes for unlabeled dabigatran etexilate provide a roadmap. These syntheses typically involve the coupling of key intermediates to build the benzimidazole core, followed by the addition of the side chains. The ¹³C label is introduced early in the synthesis via a labeled starting material to ensure its stable incorporation into the final molecule's core structure.

Conclusion

Carbon-13 labeled dabigatran is an indispensable tool in modern drug research and development. Its primary application as an internal standard in LC-MS/MS assays has enabled the development of highly accurate and reliable methods for therapeutic drug monitoring and pharmacokinetic studies. While less common than ¹⁴C for ADME studies, the principles of isotopic labeling for tracing the metabolic fate of drugs are analogous. The availability of ¹³C-dabigatran continues to support research that ensures the safe and effective use of this important anticoagulant.

References

- 1. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. shimadzu.com [shimadzu.com]

- 4. Determination of Dabigatran Concentration in Human Plasma and Breast Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrating isotopic labelling and human ADME reduces time to clinic [pharmaceutical-technology.com]

Dabigatran-13C6: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Dabigatran-13C6 in various organic solvents. While specific quantitative solubility data for the isotopically labeled this compound is proprietary and typically found in the Certificate of Analysis provided by the manufacturer, this document compiles available data for the parent compound, Dabigatran, and its prodrug, Dabigatran etexilate. The solubility of these compounds is expected to be comparable to this compound due to their structural similarities.

Core Data Presentation: Solubility Summary

The following table summarizes the known solubility of Dabigatran and Dabigatran etexilate in common organic solvents. This information is crucial for the preparation of stock solutions and for various in vitro and in vivo experimental setups.

| Compound | Solvent | Solubility |

| Dabigatran | Dimethyl Sulfoxide (DMSO) | ~0.5 mg/mL |

| Ethanol | ~0.01 mg/mL | |

| Dabigatran Etexilate | Dimethyl Sulfoxide (DMSO) | ≥36.19 mg/mL |

| Ethanol | Slightly soluble | |

| Methanol | Freely soluble | |

| Isopropanol | Sparingly soluble |

Note: The solubility of Dabigatran etexilate is notably higher in organic solvents compared to the active form, Dabigatran. The conversion of the prodrug to the active drug is a key consideration in experimental design.

Experimental Protocols: Determining Drug Solubility

The determination of a drug's solubility is a fundamental step in pharmaceutical research. A commonly employed and reliable method is the shake-flask method , which is a thermodynamic solubility assay.

Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Materials:

-

The compound of interest (e.g., this compound)

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Shaker or rotator capable of maintaining a constant temperature

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: An excess amount of the compound is added to a known volume of the solvent in a vial. This ensures that the solution will reach saturation.

-

Equilibration: The vials are sealed and placed in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the samples are centrifuged at a high speed to pellet the undissolved solid.

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed and diluted with a suitable solvent. The concentration of the dissolved compound is then quantified using a validated HPLC method.

-

Data Interpretation: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent at the specified temperature.

Mandatory Visualization: Dabigatran's Mechanism of Action

Dabigatran is a direct thrombin inhibitor. It exerts its anticoagulant effect by binding to the active site of thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. The following diagram illustrates the simplified coagulation cascade and the point of intervention by Dabigatran.

The diagram above illustrates the final common pathway of the coagulation cascade where Prothrombin is converted to its active form, Thrombin. Thrombin then acts as a catalyst for the conversion of soluble Fibrinogen into insoluble Fibrin, which forms the meshwork of a blood clot. Dabigatran directly inhibits Thrombin, thereby blocking this crucial step and preventing clot formation.

Methodological & Application

LC-MS/MS method development for Dabigatran-13C6 quantification.

An LC-MS/MS method provides a sensitive and specific approach for the quantification of the direct thrombin inhibitor Dabigatran in biological matrices. This document outlines a detailed protocol for the determination of Dabigatran in human plasma, utilizing its stable isotope-labeled internal standard, Dabigatran-13C6, for accurate quantification. The method is suitable for researchers, scientists, and professionals involved in pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Dabigatran is an oral anticoagulant that acts as a direct thrombin inhibitor.[1] It is administered as the prodrug, Dabigatran etexilate, which is rapidly converted to the active form, Dabigatran.[1][2] While routine monitoring is not always required, the measurement of Dabigatran plasma concentrations is crucial in specific clinical scenarios, such as suspected overdose, renal impairment, or assessment of drug interactions.[3]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying Dabigatran due to its high sensitivity and specificity.[4][5] This application note details a robust method using protein precipitation for sample cleanup and UPLC-MS/MS for analysis, with this compound as the internal standard (IS) to correct for matrix effects and variability during sample processing.[6][7][8]

Experimental Protocols

Materials and Reagents

-

Dabigatran reference standard

-

This compound (Internal Standard)

-

LC-MS grade water[6]

-

Drug-free human plasma

Preparation of Standards and Quality Controls

-

Primary Stock Solutions: Prepare individual stock solutions of Dabigatran and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 methanol/water to create a series of working standard solutions for calibration curve (CC) and quality control (QC) samples.[6]

-

Internal Standard (IS) Working Solution: Prepare a working IS solution (e.g., 20 µg/L) in methanol or acetonitrile.[6]

-

CC and QC Samples: Prepare calibration standards and quality control samples by spiking the appropriate working standard solutions into drug-free human plasma to achieve the desired concentration range (e.g., 1 to 500 ng/mL).[7][8]

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.[6]

-

Add the internal standard solution. For example, add 900 µL of the IS working solution in methanol/water to the plasma.[6]

-

Vortex mix the sample for approximately 10 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tube at high speed (e.g., 14,000 x g) for 5-10 minutes at room temperature to pellet the precipitated proteins.[6]

-

Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[6]

LC-MS/MS System and Conditions

The following tables summarize the recommended starting conditions for the chromatographic separation and mass spectrometric detection. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography (LC) Parameters

| Parameter | Recommended Condition |

|---|---|

| Column | UPLC BEH C8 (100 mm x 1 mm, 1.7 µm)[8] or Phenyl (50 mm x 2.1 mm, 1.7 µm)[6][9] |

| Mobile Phase A | Water with 0.1% Formic Acid[8] or 10 mM Ammonium Formate[4] |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid[4][8] |

| Flow Rate | 0.3 - 0.4 mL/min[1][6] |

| Gradient Elution | A gradient should be optimized to ensure separation from matrix components. |

| Injection Volume | 1 - 5 µL[6] |

| Column Temperature | 30 - 50 °C[1][6] |

Table 2: Mass Spectrometry (MS/MS) Parameters

| Parameter | Recommended Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[8][10] |

| Capillary Voltage | Optimized for instrument (e.g., 0.35 kV)[6] |

| Source Temperature | 105 - 150 °C[6] |

| Desolvation Temperature | 480 °C[6] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[6][10] |

| MRM Transition: Dabigatran | m/z 472.2 → 289.2 (Quantifier)[6][7][9][10] / m/z 472.2 → 306.2 (Qualifier)[6][9] |

| MRM Transition: this compound | m/z 478.2 → 295.2 (Quantifier)[6][7][9] / m/z 478.2 → 312.2 (Qualifier)[6][9] |

| Collision Gas | Argon |

Visualization of Protocols

Caption: Workflow for Dabigatran quantification in plasma.

Caption: Relationship between Analyte and Internal Standard.

Typical Method Performance

The described method, when validated according to regulatory guidelines, typically exhibits the performance characteristics summarized below.

Table 3: Summary of Method Validation Parameters

| Parameter | Typical Value |

|---|---|

| Linearity Range | 1.0 - 500 ng/mL (or µg/L)[7][8] |

| Correlation Coefficient (r²) | > 0.99[5][7] |

| Lower Limit of Quantification (LLOQ) | 0.5 - 2.0 ng/mL (or µg/L)[6][8] |

| Intra- & Inter-day Precision (%CV) | < 15%[8][11] |

| Intra- & Inter-day Accuracy (%) | 85 - 115%[8][11] |

| Mean Recovery (%) | > 85%[11] |

Conclusion

The LC-MS/MS method detailed in this document provides a rapid, sensitive, and reliable protocol for the quantification of Dabigatran in human plasma. The simple protein precipitation step offers a high-throughput sample preparation solution, while the use of a stable isotope-labeled internal standard (this compound) ensures accuracy and precision. This method is well-suited for pharmacokinetic research and can be adapted for clinical therapeutic drug monitoring of Dabigatran.[7][8]

References

- 1. actascientific.com [actascientific.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. endotell.ch [endotell.ch]

- 5. researchgate.net [researchgate.net]

- 6. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays | PLOS One [journals.plos.org]

- 10. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: High-Throughput Quantification of Dabigatran in Human Plasma Using Dabigatran-13C6 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dabigatran is a potent, direct thrombin inhibitor used for the prevention of stroke and systemic embolism. Accurate and reliable quantification of dabigatran in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This application note describes a robust and sensitive method for the determination of dabigatran in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Dabigatran-13C6 as a stable isotope-labeled internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring high precision and accuracy.[1]

Methodology

This protocol outlines two common and effective sample preparation techniques for the extraction of dabigatran and this compound from human plasma: Protein Precipitation and Solid-Phase Extraction.

Protein Precipitation (PPT) Protocol

Protein precipitation is a rapid and straightforward method for sample clean-up.[2][3]

Materials:

-

Human plasma samples

-

This compound solution (Internal Standard)

-

Acetonitrile, HPLC grade

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold methanol or acetonitrile to precipitate the plasma proteins.[2][5]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Protocol

Solid-phase extraction provides a cleaner sample extract compared to protein precipitation, which can be beneficial for minimizing matrix effects.[6][7]

Materials:

-

Human plasma samples

-

This compound solution (Internal Standard)

-

SPE cartridges (e.g., C18)

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Ammonium formate

-

Formic acid

-

Water, HPLC grade

-

SPE vacuum manifold

Procedure:

-

To 100 µL of human plasma, add 20 µL of this compound internal standard solution.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

-

Column: C18 or C8 reverse-phase column (e.g., Acquity UPLC BEH C8, 100 mm × 1 mm, 1.7 µm)[2]

-

Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile[2][5]

-

Flow Rate: 0.25 - 0.5 mL/min[5]

-

Injection Volume: 2-10 µL

-

Column Temperature: 40-50 °C

Tandem Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[5][8]

-

Multiple Reaction Monitoring (MRM) Transitions:

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods.

Table 1: Linearity and Sensitivity

| Parameter | Protein Precipitation | Solid-Phase Extraction | Reference |

| Linearity Range | 2-500 µg/L | 1.016-304.025 ng/mL | [2][6] |

| Correlation Coefficient (r²) | > 0.999 | > 0.995 | [6][8] |

| Lower Limit of Quantification (LLOQ) | 2 µg/L | 1.016 ng/mL | [2][6] |

Table 2: Accuracy and Precision

| Method | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Protein Precipitation | Low (5 µg/L) | < 11.3% | < 11.3% | 93.8-108.8% | [2] |

| Medium (75 µg/L) | < 11.3% | < 11.3% | 93.8-108.8% | [2] | |

| High (400 µg/L) | < 11.3% | < 11.3% | 93.8-108.8% | [2] | |

| Solid-Phase Extraction | Low | < 15% | < 15% | 85-115% | [6] |

| Medium | < 15% | < 15% | 85-115% | [6] | |

| High | < 15% | < 15% | 85-115% | [6] |

Table 3: Recovery and Matrix Effect

| Parameter | Protein Precipitation | Solid-Phase Extraction | Reference |

| Recovery | ≥98% | 93-102% | [9] |

| Matrix Effect | Not significant | Not significant | [9] |

Stability

Dabigatran etexilate, the prodrug of dabigatran, is sensitive to moisture and high temperatures.[10][11] It is recommended to store samples at -20°C or below.[12] Dabigatran has been found to be stable in plasma for at least 30 days at -20°C.[12] For long-term storage, temperatures of -70°C are advisable.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for Dabigatran quantification in plasma.

Caption: Dabigatran's mechanism and metabolic pathway.

References

- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 2. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medicinesinformation.co.nz [medicinesinformation.co.nz]

- 11. Stability of Dabigatran Etexilate in Manufacturer’s Blister Pack, Unit-Dose Packaging, and Community Pharmacy Blister Pack - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of Dabigatran Concentration Using Finger Prick Dried Blood Spot Sample Collection - PMC [pmc.ncbi.nlm.nih.gov]

Application of Dabigatran-13C6 in Clinical Pharmacology Studies

Introduction: Dabigatran-13C6, a stable isotope-labeled version of the direct thrombin inhibitor dabigatran, is a critical tool in clinical pharmacology. Its primary application is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis, as it precisely mirrors the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for matrix effects and variability. This ensures the high accuracy and precision required for pharmacokinetic, pharmacodynamic, and drug-drug interaction studies.

Application Notes

This compound is indispensable for the accurate quantification of dabigatran in various biological matrices, most commonly human plasma. This capability is foundational for several key areas of clinical pharmacology research:

-

Pharmacokinetic (PK) Studies: Accurate measurement of dabigatran concentrations over time is essential to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. Clinical studies utilize this compound to determine key PK parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).[1][2] This data informs appropriate dosing regimens.[3] Dabigatran exhibits a predictable pharmacokinetic profile, reaching peak plasma concentrations about 2 hours after oral administration in healthy volunteers.[4]

-

Bioequivalence (BE) Studies: These studies compare the bioavailability of a generic drug product to the brand-name drug. The precision afforded by using this compound as an internal standard is critical for establishing bioequivalence within narrow statistical confidence intervals.

-

Drug-Drug Interaction (DDI) Studies: Dabigatran etexilate (the prodrug) is a substrate for the P-glycoprotein (P-gp) efflux transporter.[5][6] Co-administration with P-gp inhibitors (e.g., verapamil, amiodarone, ketoconazole) can increase dabigatran absorption and exposure, while P-gp inducers can decrease it.[7][8] Studies quantifying these changes rely on robust bioanalytical methods using this compound to investigate the clinical significance of such interactions.[9] Dabigatran itself is not a substrate for P-gp and is not metabolized by cytochrome P450 enzymes, minimizing the risk of many metabolic DDIs.[1][5]

-

Special Population Studies: The pharmacokinetics of dabigatran can be altered in specific populations, such as patients with renal impairment, as the drug is predominantly cleared by the kidneys.[4] Clinical studies in these populations use this compound to accurately quantify dabigatran exposure and guide necessary dose adjustments.[3]

Experimental Protocols

A validated LC-MS/MS method is the cornerstone for leveraging this compound in clinical research. Below is a representative protocol for the quantification of dabigatran in human plasma.

Protocol: Quantification of Dabigatran in Human Plasma via LC-MS/MS

This protocol outlines a validated method for determining dabigatran concentrations in human plasma samples using this compound as an internal standard.[10]

1. Sample Preparation (Solid Phase Extraction)

-

Spike 1.0 mL of human plasma with the this compound internal standard solution.

-

Vortex the mixture briefly.

-

Load the plasma sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with an appropriate solvent (e.g., 2% formic acid in water) to remove interferences.

-

Elute dabigatran and the internal standard from the cartridge using an appropriate elution solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

-

Column: GL Sciences Ace C18 (150 mm × 4.6 mm, 5 µm particle size) or equivalent.[10]

-

Mobile Phase: A mixture of 2 mM ammonium formate, methanol, and acetonitrile (e.g., in a 20:40:40 v/v/v ratio).[10]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

3. Mass Spectrometry

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions:

-

Data Analysis: The concentration of dabigatran in the plasma sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

Quantitative Data

The following tables summarize key validation and pharmacokinetic parameters from clinical studies where this compound was likely employed as an internal standard for quantification.

Table 1: Bioanalytical Method Validation Parameters

| Parameter | Result | Reference |

| Linearity Range | 1.016 - 304.025 ng/mL | [10] |

| Correlation Coefficient (r²) | > 0.995 | [10] |

| Lower Limit of Quantification (LLOQ) | 1.016 ng/mL | [10] |

| Accuracy | Within ±15% of nominal concentration | [13] |

| Precision (%CV) | < 15% | [13] |

Table 2: Pharmacokinetic Parameters of Dabigatran in Healthy Male Volunteers

| Dose | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (hours) |

| Single Dose | |||

| 150 mg | ~175 | ~1500 | 12-14 |

| Multiple Dose (Steady State) | |||

| 150 mg twice daily | ~180 | ~1700 (AUCτ) | 14-17 |

Note: Values are approximate and derived from multiple sources describing dabigatran's predictable pharmacokinetics. Absolute values can vary between studies.[4][14]

Visualizations

Dabigatran Metabolism Pathway

Dabigatran etexilate is a double prodrug that is rapidly converted to its active form, dabigatran, by esterase-catalyzed hydrolysis in the plasma and liver.[15][16] This conversion is crucial for its therapeutic effect.

Caption: Metabolic activation of Dabigatran Etexilate to its active form, Dabigatran.

Bioanalytical Workflow for Dabigatran Quantification

This workflow illustrates the key steps involved in analyzing clinical samples to determine dabigatran concentrations using this compound.

Caption: Workflow for quantifying dabigatran in plasma using an internal standard.

Mechanism of P-glycoprotein Drug-Drug Interactions

This diagram shows how P-gp modulators affect the intestinal absorption of the prodrug dabigatran etexilate, altering the systemic exposure to the active drug, dabigatran.

Caption: P-glycoprotein's role in dabigatran etexilate drug interactions.

References

- 1. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Dabigatran: clinical pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Medicines interactions: the role of P-glycoprotein [medsafe.govt.nz]

- 6. In vitro predictability of drug-drug interaction likelihood of P-glycoprotein-mediated efflux of dabigatran etexilate based on [I]2/IC50 threshold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessing Potential Drug-Drug Interactions Between Dabigatran Etexilate and a P-Glycoprotein Inhibitor in Renal Impairment Populations Using Physiologically Based Pharmacokinetic Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. ahajournals.org [ahajournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]

- 12. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. The metabolism and disposition of the oral direct thrombin inhibitor, dabigatran, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Dabigatran and Its Metabolites Using Dabigatran-13C6 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of dabigatran and its primary metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Dabigatran-13C6, to ensure high accuracy and precision. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and therapeutic drug monitoring studies of dabigatran.

Introduction

Dabigatran etexilate is an oral direct thrombin inhibitor, a prodrug that is rapidly converted to its active form, dabigatran.[1][2] Dabigatran is prescribed for the prevention of stroke and systemic embolism in patients with nonvalvular atrial fibrillation and for the treatment and prevention of deep vein thrombosis and pulmonary embolism.[3][4] The metabolism of dabigatran etexilate is primarily mediated by esterases to form the active dabigatran. Dabigatran itself is further metabolized into active acylglucuronide metabolites.[2][4] Given the critical nature of its anticoagulant effect, accurate and reliable quantification of dabigatran and its metabolites is essential for pharmacokinetic studies and clinical research. LC-MS/MS offers the required sensitivity and selectivity for this purpose, and the use of a stable isotope-labeled internal standard like this compound is crucial for robust and reproducible results.

Metabolic Pathway of Dabigatran Etexilate

Dabigatran etexilate undergoes a two-step hydrolysis process mediated by carboxylesterases to form the active dabigatran.[1][5] It is first hydrolyzed by intestinal carboxylesterase 2 (CES2) to an intermediate metabolite (M2), which is then converted by hepatic carboxylesterase 1 (CES1) to dabigatran.[1] An alternative, minor pathway involves initial hydrolysis by CES1 to a different intermediate (M1), followed by CES2-mediated conversion to dabigatran.[1] Dabigatran is then subject to glucuronidation, forming four different acylglucuronide isomers, which also exhibit pharmacological activity.[2][4]

Figure 1: Simplified metabolic pathway of dabigatran etexilate.

Experimental Protocols

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

To a 100 µL aliquot of human plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[6]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting composition.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1.0 min: 10% B

-

1.0-5.0 min: 10-90% B

-

5.0-6.0 min: 90% B

-

6.1-8.0 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Dabigatran | 472.2 | 289.1 |

| This compound (IS) | 478.2 | 295.1 |

| Dabigatran Acylglucuronide | 648.4 | 289.1 |

-

Source Parameters (Typical):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for the quantification of dabigatran.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Dabigatran | 1.0 - 500 | > 0.995 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Dabigatran | LLOQ | 1.0 | < 15 | < 15 | 85 - 115 |

| Low | 3.0 | < 10 | < 10 | 90 - 110 | |

| Medium | 50 | < 10 | < 10 | 90 - 110 | |

| High | 400 | < 10 | < 10 | 90 - 110 |

Experimental Workflow

The overall workflow for the quantitative analysis of dabigatran and its metabolites is depicted below.

Figure 2: Experimental workflow for dabigatran analysis.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust, sensitive, and specific approach for the quantitative analysis of dabigatran and its acylglucuronide metabolites in human plasma. The detailed protocol and performance characteristics demonstrate its suitability for pharmacokinetic research and therapeutic drug monitoring, aiding in the safe and effective use of this anticoagulant.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. The metabolism and disposition of the oral direct thrombin inhibitor, dabigatran, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Dabigatran: Review of Pharmacology and Management of Bleeding Complications of This Novel Oral Anticoagulant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Dabigatran in Spiked Human Plasma in Bulk and Formulations as Per M10 Guidelines by Spectroscopic Technique – Biosciences Biotechnology Research Asia [biotech-asia.org]

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Dabigatran-13C6

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Dabigatran using its stable isotope-labeled internal standard, Dabigatran-13C6, by high-resolution liquid chromatography-mass spectrometry (LC-HRMS). The protocol outlines procedures for sample preparation from biological matrices, chromatographic separation, and mass spectrometric detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise and accurate measurement of Dabigatran.

Introduction

Dabigatran is a direct thrombin inhibitor used as an anticoagulant for the prevention of stroke and systemic embolism.[1][2][3] Accurate quantification of Dabigatran in biological fluids is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects.[4][5][6][7][8] High-resolution mass spectrometry offers high selectivity and mass accuracy, enabling confident identification and quantification of the analyte.

Experimental

Materials and Reagents

Sample Preparation

A protein precipitation method is commonly employed for the extraction of Dabigatran from plasma samples.[1][7][8]

Protocol:

-

To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.

-

Add 400 µL of methanol or acetonitrile to precipitate proteins.[7]

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 14,000 rpm for 15 minutes to pellet the precipitated proteins.[11]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.[1]

-

Inject an aliquot into the LC-HRMS system.

Alternatively, solid-phase extraction (SPE) can be utilized for sample clean-up.[4][9]

Liquid Chromatography

Chromatographic separation is typically achieved using a C18 or C8 reversed-phase column.[1][4][7][9]

| Parameter | Value |

| Column | Acquity UPLC BEH C8 (100 mm x 1 mm, 1.7 µm) or equivalent[7] |

| Mobile Phase A | 0.1% Formic acid in water[2][7] |

| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile[2][7] |

| Flow Rate | 0.3 mL/min[2] |

| Column Temperature | 30°C[2] |

| Injection Volume | 5 µL |

| Gradient | Optimized for separation of Dabigatran and potential metabolites |

High-Resolution Mass Spectrometry

The analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF, operated in positive electrospray ionization (ESI+) mode.

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| Monitored Ions (m/z) | Dabigatran: 472.2516this compound: 478.2718[4] |

| Resolution | > 60,000 FWHM |

| Scan Mode | Full Scan or Targeted SIM |

| Collision Energy | Optimized for fragmentation if MS/MS data is required |

Results and Discussion

The use of this compound as an internal standard ensures high accuracy and precision by correcting for any analyte loss during sample preparation and for matrix-induced ionization suppression or enhancement.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of Dabigatran using an isotopic internal standard.

| Parameter | Typical Value | Reference |

| Linearity Range (ng/mL) | 1.0 - 500 | [4][7] |

| Correlation Coefficient (r²) | > 0.99 | [1][9] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.0 - 2.5 | [7][8] |

| Intra-day Precision (%CV) | < 15% | [1][7] |

| Inter-day Precision (%CV) | < 15% | [1][7] |

| Accuracy (%) | 85 - 115% | [1][7] |

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the analysis of this compound.

Caption: Sample preparation workflow for Dabigatran analysis.

Caption: Analytical workflow for LC-HRMS quantification.

Conclusion

The described LC-HRMS method utilizing this compound as an internal standard provides a highly selective, sensitive, and accurate approach for the quantification of Dabigatran in biological matrices. The detailed protocol and performance characteristics demonstrate its suitability for demanding research and clinical applications.

References

- 1. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. actascientific.com [actascientific.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. shimadzu.com [shimadzu.com]

- 6. UPLC-MRM Mass Spectrometry Method for Measurement of the Coagulation Inhibitors Dabigatran and Rivaroxaban in Human Plasma and Its Comparison with Functional Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of rivaroxaban and dabigatran levels in human plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for determination of free and total dabigatran in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: Development and Validation of a Bioanalytical Method for Dabigatran using Dabigatran-¹³C₆ as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed, validated bioanalytical method for the quantitative determination of dabigatran in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Dabigatran-¹³C₆, to ensure high accuracy and precision. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Validation data demonstrating the method's linearity, accuracy, precision, and stability are presented in a clear, tabular format. This robust and reliable method is suitable for pharmacokinetic studies and therapeutic drug monitoring of dabigatran.

Introduction

Dabigatran is a potent, reversible, and competitive direct thrombin inhibitor used as an anticoagulant for the prevention of stroke and systemic embolism.[1][2][3][4][5] Accurate measurement of dabigatran concentrations in plasma is crucial for clinical research and therapeutic drug management. LC-MS/MS has become the gold standard for bioanalytical testing due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Dabigatran-¹³C₆, is critical for correcting for matrix effects and variations in instrument response, thereby ensuring the reliability of the results.[6] This application note provides a comprehensive protocol for a validated LC-MS/MS method for dabigatran quantification in human plasma.

Mechanism of Action: Dabigatran as a Direct Thrombin Inhibitor

Dabigatran directly inhibits the activity of thrombin (Factor IIa), a key enzyme in the coagulation cascade.[1][4] By binding to the active site of both free and clot-bound thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[1][2] It also inhibits thrombin-induced platelet aggregation.[2][4] The signaling pathway illustrates how dabigatran intervenes in the coagulation process.

Experimental Workflow

The following diagram outlines the major steps in the bioanalytical workflow for the quantification of dabigatran in plasma samples.

Materials and Reagents

-

Dabigatran analytical standard

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare stock solutions of dabigatran and Dabigatran-¹³C₆ in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the dabigatran stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare separate working solutions for QC samples at low, medium, and high concentrations.

-

Spiking: Spike blank human plasma with the appropriate working solutions to create calibration standards and QC samples.

Sample Preparation (Solid-Phase Extraction)

-

To 200 µL of plasma sample, add 20 µL of the Dabigatran-¹³C₆ internal standard solution.[6]

-

Add 500 µL of 0.1% formic acid and vortex.[6]

-

Load the entire sample onto a pre-conditioned solid-phase extraction (SPE) cartridge.

-

Wash the cartridge with an appropriate solvent to remove interferences.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm)[6] |

| Mobile Phase | A: 2 mM Ammonium Formate in Water, B: Methanol:Acetonitrile (50:50, v/v) |

| Gradient | Isocratic or gradient elution can be optimized. A reported isocratic mobile phase is a mixture of 2 mM ammonium formate, methanol, and acetonitrile (20:40:40, v/v/v).[6] |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Injection Volume | 5-10 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Dabigatran) | Q1: 472.2 m/z -> Q3: 289.1 m/z[6] |

| MRM Transition (Dabigatran-¹³C₆) | Q1: 478.2 m/z -> Q3: 295.2 m/z[6] |

| Collision Energy | Optimized for maximum signal intensity |

| Source Temperature | Optimized for the specific instrument |

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.

Linearity

The linearity of the method was assessed by analyzing a series of calibration standards.

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Dabigatran | 1.016 - 304.025[6] | > 0.995[6] |

Accuracy and Precision

The accuracy and precision were determined by analyzing QC samples at three different concentration levels on multiple days.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Low | ~5 | < 15% | < 15% | 85-115% |

| Medium | ~100 | < 15% | < 15% | 85-115% |

| High | ~250 | < 15% | < 15% | 85-115% |

| Note: Specific values for accuracy and precision can be found in the literature, with reported accuracy within 98.33-110.12% and RSD below 10%.[10] |

Stability

The stability of dabigatran in plasma was evaluated under various conditions to ensure sample integrity during handling and storage.

| Stability Condition | Duration | Result |

| Bench-top | 17 hours[6] | Stable |

| Autosampler | 24 hours[6] | Stable |

| Freeze-thaw Cycles | 6 cycles[6] | Stable |

| Long-term Storage (-20°C) | 7 days[6] | Stable |

Conclusion

The described LC-MS/MS method for the quantification of dabigatran in human plasma using Dabigatran-¹³C₆ as an internal standard is sensitive, specific, accurate, and precise. The detailed protocols and validation data presented in this application note demonstrate the suitability of this method for high-throughput bioanalysis in clinical and research settings.

References

- 1. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. schd-shimadzu.com [schd-shimadzu.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Dabigatran-13C6 - Acanthus Research [acanthusresearch.com]

- 10. Development and validation of LC-MSMS assay for the determination of the prodrug dabigatran etexilate and its active metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Dabigatran-13C6 in Drug Metabolism and Pharmacokinetic (DMPK) Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabigatran, a direct thrombin inhibitor, is a widely prescribed oral anticoagulant. Understanding its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing its therapeutic efficacy and safety. Dabigatran-13C6, a stable isotope-labeled internal standard, is an indispensable tool in drug metabolism and pharmacokinetic (DMPK) studies, particularly for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] Its use ensures high accuracy and precision in the quantification of dabigatran in various biological matrices.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in DMPK assays.

Stable isotopes are non-radioactive and can be used to trace the metabolic fate of drugs within the body.[4] By labeling a drug molecule with a stable isotope like 13C, researchers can track its metabolism and elimination, which helps in optimizing dosing, understanding drug-drug interactions, and assessing safety.[4]